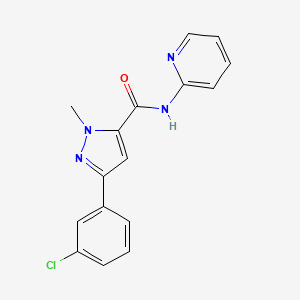

3-(3-chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Beschreibung

3-(3-Chlorophenyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-carboxamide derivative characterized by a central pyrazole ring substituted with a 3-chlorophenyl group at position 3, a methyl group at position 1, and a pyridin-2-yl carboxamide moiety at position 3.

The synthesis of such compounds typically involves condensation reactions of pyrazole-5-carbaldehydes with amines or hydrazines under metal-free or catalyst-free conditions, as demonstrated in the preparation of analogous structures (e.g., compound 10F in ). Its characterization often employs spectroscopic methods (NMR, ESI-MS) and computational modeling to confirm regiochemistry and electronic properties.

Eigenschaften

Molekularformel |

C16H13ClN4O |

|---|---|

Molekulargewicht |

312.75 g/mol |

IUPAC-Name |

5-(3-chlorophenyl)-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C16H13ClN4O/c1-21-14(16(22)19-15-7-2-3-8-18-15)10-13(20-21)11-5-4-6-12(17)9-11/h2-10H,1H3,(H,18,19,22) |

InChI-Schlüssel |

OITJWRYTWNXSGT-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege:: Die Synthese dieser Verbindung umfasst mehrere Schritte. Ein üblicher Ansatz ist die Suzuki–Miyaura-Kupplung , die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ermöglicht. Bei dieser Reaktion reagiert ein Aryl- oder Vinylborreagens mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators. Das Borreagens dient als nukleophiles Partnermolekül und überträgt seine organische Gruppe auf das Palladiumzentrum {_svg_1}.

Reaktionsbedingungen::Industrielle Produktion:: Industrielle Produktionsmethoden können Modifikationen dieser Synthesewege beinhalten, um Ausbeute, Kosten und Sicherheit zu optimieren.

Analyse Chemischer Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung von aromatischen Ketonen führen.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen und funktionelle Gruppen am Pyrazolring ersetzen.

Borreagenzien: Borreagenzien (wie Organotrifluorborate) spielen eine entscheidende Rolle bei der Suzuki–Miyaura-Kupplung.

Palladiumkatalysatoren: Diese Katalysatoren erleichtern die Bildung der Kohlenstoff-Kohlenstoff-Bindung.

Hauptprodukte:: Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den vorhandenen Substituenten ab. Eine detaillierte Analyse würde spezifische experimentelle Daten erfordern.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet Anwendung in verschiedenen Bereichen:

Medizin: Sie könnte aufgrund ihrer strukturellen Merkmale als Leitstruktur für die Medikamentenentwicklung dienen.

Chemie: Forscher untersuchen ihre Reaktivität und verwenden sie als Baustein für komplexere Moleküle.

Industrie: Sie kann Anwendungen in der Materialwissenschaft oder in der Agrochemie finden.

5. Wirkmechanismus

Der genaue Mechanismus, über den diese Verbindung ihre Wirkungen entfaltet, hängt von ihren spezifischen Zielmolekülen ab. Weitere Studien sind erforderlich, um ihre Wechselwirkungen mit biologischen Molekülen zu entschlüsseln.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects depends on its specific targets. Further studies are needed to elucidate its interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl Substitutions

Table 1: Key Structural and Functional Differences

Key Observations :

- Chlorophenyl Position : The 3-chlorophenyl group in the target compound may enhance steric interactions with hydrophobic binding pockets compared to 2- or 4-chlorophenyl isomers, as seen in agrochemical analogs ().

- Pyridine Linkage : The pyridin-2-yl carboxamide moiety is critical for hydrogen bonding with kinase hinge regions, similar to CGP60474. However, the pyrazole core in the target compound may reduce ATP-binding affinity compared to pyrimidine-based inhibitors.

Functional Analogues in Pharmacology and Agrochemicals

Table 2: Activity Comparison

Key Observations :

- Agrochemical Relevance: Unlike Chlorantraniliprole, which features a pyrazole-carboxamide core with bromine and methylamino groups, the target compound lacks the sulfonyl or cyanophenyl substituents required for ryanodine receptor modulation.

- Pharmacological Potential: The target compound shares a pyrazole-carboxamide scaffold with Berotralstat but lacks the trifluoromethyl and cyclopropylmethyl groups necessary for kallikrein inhibition.

Research Findings and Implications

- Molecular Modeling: Computational studies (Chem3D Pro) predict that the 3-chlorophenyl group increases lipophilicity (logP ~3.2) compared to non-halogenated analogs, enhancing membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.